An In-depth Technical Guide to the Synthesis and Characterization of Vitamin D3-¹³C
An In-depth Technical Guide to the Synthesis and Characterization of Vitamin D3-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C-labeled Vitamin D3 (Cholecalciferol), an essential tool in vitamin D research and drug development. The incorporation of stable isotopes like ¹³C enables sensitive and specific quantification in complex biological matrices, facilitating pharmacokinetic and metabolism studies. This document details the synthetic methodologies, analytical characterization techniques, and presents quantitative data in a clear, accessible format.
Synthesis of Vitamin D3-¹³C
The synthesis of ¹³C-labeled Vitamin D3 typically involves a convergent approach, where the A-ring and the CD-ring fragments of the molecule are synthesized separately and then coupled.[1][2] This strategy allows for the precise introduction of ¹³C labels at various positions. A representative synthesis of a ¹³C-labeled Vitamin D3, specifically 25(OH)VD₃-¹³C₃, is outlined below. This process can be adapted to produce other ¹³C-labeled Vitamin D3 analogs.
Synthetic Pathway Overview
The synthesis starts from the readily available Vitamin D2, which is cleaved to yield the A-ring and CD-ring (Inhoffen-diol) building blocks.[2] The CD-ring is then modified to introduce the ¹³C-labeled side chain. Finally, the modified CD-ring and the A-ring are coupled to form the ¹³C-labeled Vitamin D3 molecule.
Experimental Protocol: Synthesis of 25(OH)VD₃-¹³C₃
This protocol is a representative example based on published methodologies.[1][2]
Materials:
-
Vitamin D2
-
tert-Butyldimethylsilyl (TBDMS) chloride
-
Pyridinium chlorochromate (PCC)
-
¹³C-labeled ethyl acrylate
-
Methylmagnesium iodide
-
Diphenylphosphine oxide
-
Solvents (Pyridine, Dichloromethane, Tetrahydrofuran, etc.)
-
Reagents for Wittig-Horner reaction
Procedure:
-
Protection and Cleavage of Vitamin D2:
-
Protect the hydroxyl group of Vitamin D2 as a TBDMS ether.
-
Perform oxidative cleavage of the protected Vitamin D2 to yield the A-ring and CD-ring (Inhoffen-diol) fragments.[2]
-
-
Modification of the CD-Ring Fragment:
-
Convert the Inhoffen-diol to the corresponding iodide.[1]
-
Couple the iodide with a 3-fold ¹³C-labeled ethyl acrylate in a copper/zinc mediated reaction.[1]
-
Perform a Grignard reaction with methylmagnesium iodide to form the diol.[1]
-
Oxidize the diol with PCC to yield the corresponding ketone.[1]
-
Protect the C25-hydroxyl group as a trimethylsilyl ether.[1]
-
-
Preparation of the A-Ring Fragment:
-
Convert the A-ring allylic alcohol from the initial cleavage into a phosphine oxide.[2]
-
-
Coupling and Deprotection:
-
Purification:
-
Purify the final product using flash column chromatography and/or high-performance liquid chromatography (HPLC).
-
Characterization of Vitamin D3-¹³C
The synthesized ¹³C-labeled Vitamin D3 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful tool for confirming the incorporation and position of the ¹³C labels. The chemical shifts of the carbon atoms in Vitamin D3 are well-established.
2.1.1. Experimental Protocol: ¹³C NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve an appropriate amount of the synthesized Vitamin D3-¹³C in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
2.1.2. Quantitative Data: ¹³C NMR Chemical Shifts
The following table presents the approximate ¹³C NMR chemical shifts for unlabeled Vitamin D3 in CDCl₃. The signals corresponding to the ¹³C-labeled positions will exhibit significantly enhanced intensity.
| Carbon Atom | Chemical Shift (ppm) | Carbon Atom | Chemical Shift (ppm) |
| 1 | 69.2 | 15 | 23.5 |
| 2 | 31.7 | 16 | 27.5 |
| 3 | 71.8 | 17 | 56.3 |
| 4 | 40.4 | 18 | 11.9 |
| 5 | 141.2 | 19 | 112.2 |
| 6 | 117.5 | 20 | 36.1 |
| 7 | 122.5 | 21 | 18.8 |
| 8 | 56.4 | 22 | 36.1 |
| 9 | 45.8 | 23 | 23.9 |
| 10 | 145.1 | 24 | 39.5 |
| 11 | 22.3 | 25 | 28.0 |
| 12 | 29.1 | 26 | 22.6 |
| 13 | 45.8 | 27 | 22.8 |
| 14 | 56.3 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized Vitamin D3-¹³C and to separate it from any isomers or impurities.
2.2.1. Experimental Workflow: HPLC Analysis
2.2.2. Experimental Protocol: HPLC Method
This is a general-purpose HPLC method that can be adapted for the analysis of Vitamin D3-¹³C.[3][4][5][6][7]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile and water mixture (e.g., 95:5 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm[6] |
| Injection Volume | 20 µL[5] |
Procedure:
-
Prepare a standard solution of Vitamin D3-¹³C in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution profile at 265 nm.
-
The purity is determined by the peak area percentage of the main peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of Vitamin D3 and its metabolites in biological samples due to its high sensitivity and specificity. The use of a ¹³C-labeled internal standard is crucial for accurate quantification.
2.3.1. Experimental Workflow: LC-MS/MS Analysis
2.3.2. Experimental Protocol: LC-MS/MS Method
The following is a representative LC-MS/MS protocol for the analysis of Vitamin D3.[8][9][10]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation (for plasma/serum):
-
To a 100 µL aliquot of plasma/serum, add an internal standard solution (Vitamin D3-¹³C).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
The supernatant can be further purified by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | A suitable gradient to separate Vitamin D3 from its metabolites |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
2.3.3. Quantitative Data: Mass Transitions
The following table provides the typical mass transitions for unlabeled Vitamin D3 and a hypothetical Vitamin D3-¹³C₅ for use in MRM analysis. The exact mass of the labeled compound will depend on the number of ¹³C atoms incorporated.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin D3 | 385.3 | 367.3 |
| Vitamin D3 | 385.3 | 259.2 |
| Vitamin D3-¹³C₅ | 390.3 | 372.3 |
| Vitamin D3-¹³C₅ | 390.3 | 264.2 |
Note: The specific product ions should be optimized for the instrument used.
Conclusion
The synthesis and characterization of ¹³C-labeled Vitamin D3 are critical for advancing our understanding of its physiological roles and for the development of new therapeutics. The methods outlined in this guide provide a framework for researchers to produce and analyze these essential stable isotope-labeled compounds. The use of a convergent synthetic strategy offers flexibility in the placement of ¹³C labels, while a combination of NMR, HPLC, and LC-MS/MS ensures the production of a well-characterized and highly pure final product suitable for demanding research applications.
References
- 1. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]
- 7. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
